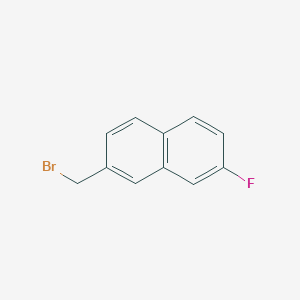

2-(Bromomethyl)-7-fluoronaphthalene

Description

Significance of Halogenated Naphthalenes as Precursors for Diverse Organic Compounds

Halogenated naphthalenes are highly valuable intermediates in organic synthesis. The presence of a halogen atom, such as fluorine or bromine, on the naphthalene (B1677914) ring provides a reactive handle for a multitude of chemical reactions. These compounds are key starting materials for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The introduction of a fluorine atom is of particular interest as it can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, which is a crucial consideration in drug design.

Strategic Utility of Benzylic Halides in Naphthalene Chemistry

The term "benzylic halide" refers to a halogen atom attached to a carbon atom that is directly bonded to an aromatic ring. In naphthalene chemistry, a (bromomethyl) group attached to the ring, as in 2-(bromomethyl)naphthalene, introduces a site of high reactivity. Benzylic halides are susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and can be used to introduce a wide variety of functional groups. acs.org They are precursors to aldehydes, carboxylic acids, amines, and other functionalities, making them important intermediates in multi-step syntheses. chemicalbook.com The reactivity of the benzylic position is due to the stability of the resulting benzylic carbocation or radical intermediate, which is stabilized by resonance with the adjacent aromatic ring. acs.org

Overview of 2-(Bromomethyl)-7-fluoronaphthalene in Contemporary Chemical Research

The synthesis of this compound could theoretically be achieved through the benzylic bromination of 7-fluoro-2-methylnaphthalene. This precursor, 7-fluoro-2-methylnaphthalene, is mentioned in patent literature, suggesting its accessibility. google.com The Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) and a radical initiator, is a common method for the selective bromination of the methyl group at the benzylic position of a substituted naphthalene.

Given the known reactivity of both the fluoro-substituted naphthalene core and the benzylic bromide functional group, it can be inferred that 2-(Bromomethyl)-7-fluoronaphthalene would be a valuable research chemical. It could serve as a bifunctional building block, allowing for sequential or orthogonal reactions at the benzylic position and the aromatic ring. Potential applications could include its use in the synthesis of novel pharmaceutical agents, where the fluorine atom modulates bioactivity and the bromomethyl group allows for covalent attachment to target proteins or the introduction of other pharmacophoric elements.

Below is a table of properties for the closely related and well-characterized compound, 2-(Bromomethyl)naphthalene, to provide a comparative context.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 939-26-4 | |

| Molecular Formula | C₁₁H₉Br | |

| Molecular Weight | 221.09 g/mol | |

| Melting Point | 51-54 °C | |

| Boiling Point | 213 °C at 100 mmHg |

Due to the absence of specific experimental data for 2-(Bromomethyl)-7-fluoronaphthalene, a detailed discussion of its research findings is not possible at this time. Further synthetic and characterization studies are required to fully elucidate the properties and potential applications of this specific naphthalene derivative.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-7-fluoronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDDEDRHNNWHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632619 | |

| Record name | 2-(Bromomethyl)-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64168-12-3 | |

| Record name | Naphthalene, 2-(bromomethyl)-7-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64168-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-7-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2 Bromomethyl 7 Fluoronaphthalene

Nucleophilic Substitution Reactions at the Benzylic Bromide Moiety

The bromomethyl group attached to the naphthalene (B1677914) ring is a primary benzylic halide. This structural feature allows it to undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. These reactions can proceed through two primary mechanistic pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

Studies on SN1 and SN2 Reaction Pathways

The competition between SN1 and SN2 pathways for benzylic halides like 2-(Bromomethyl)-7-fluoronaphthalene is influenced by several factors, including the reaction conditions and the nature of the nucleophile.

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. chemistrysteps.com This pathway is favored by strong, unhindered nucleophiles and aprotic solvents. For 2-(Bromomethyl)-7-fluoronaphthalene, being a primary halide, there is minimal steric hindrance at the reaction center, which is a condition that favors the SN2 pathway. semanticscholar.orgoneonta.edu Reactions with nucleophiles like thiophenoxides have been shown to proceed via this mechanism to form new carbon-sulfur bonds. latech.edu

The SN1 mechanism , in contrast, is a two-step process. semanticscholar.org The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. chemistrysteps.comsemanticscholar.org This is followed by a rapid attack of the nucleophile on the carbocation. chemistrysteps.com The benzylic position of 2-(Bromomethyl)-7-fluoronaphthalene can stabilize the resulting carbocation through resonance with the naphthalene ring, a factor that makes the SN1 pathway plausible. masterorganicchemistry.com This pathway is typically favored by weak nucleophiles and protic solvents that can solvate both the leaving group and the carbocation intermediate. Studies on similar benzylic systems have shown that both SN1 and SN2 processes can exist, and the outcome can be a mix of products. nih.gov

| Reaction Pathway | Key Characteristics | Favorable Conditions for 2-(Bromomethyl)-7-fluoronaphthalene |

| SN1 | Two-step process, formation of a carbocation intermediate, rate depends only on substrate concentration. semanticscholar.org | Weak nucleophiles, protic solvents, resonance stabilization of the benzylic carbocation. masterorganicchemistry.com |

| SN2 | One-step (concerted) process, backside attack of the nucleophile, rate depends on both substrate and nucleophile concentrations. chemistrysteps.com | Strong nucleophiles, aprotic solvents, primary halide structure with low steric hindrance. semanticscholar.orgoneonta.edu |

Influence of the Remote Fluorine Atom on Reaction Kinetics and Stereoselectivity

The fluorine atom at the 7-position of the naphthalene ring, while remote from the reacting benzylic carbon, exerts an electronic influence on the reaction. Fluorine is a highly electronegative atom, and it imparts a significant electron-withdrawing inductive effect (-I effect) across the molecule.

In an SN1 reaction , this electron-withdrawing effect destabilizes the positive charge of the intermediate benzylic carbocation. This destabilization increases the activation energy for the carbocation formation, thereby slowing down the rate of the SN1 reaction compared to its non-fluorinated analog.

For an SN2 reaction , the influence is more complex. The electron-withdrawing nature of fluorine can make the benzylic carbon slightly more electrophilic and thus more susceptible to nucleophilic attack. However, this effect is transmitted through several bonds and is relatively weak. While detailed kinetic studies on 2-(Bromomethyl)-7-fluoronaphthalene are not extensively reported, research on similar systems suggests that remote electron-withdrawing groups generally have a modest rate-retarding effect on SN2 reactions.

Regarding stereoselectivity, if the reaction were to proceed via a pure SN2 mechanism on a chiral center, it would result in a complete inversion of configuration. beilstein-journals.org A pure SN1 mechanism would lead to a racemic mixture due to the planar nature of the carbocation intermediate, which can be attacked from either side. semanticscholar.orgbeilstein-journals.org For 2-(Bromomethyl)-7-fluoronaphthalene, which is achiral, stereoselectivity is not a factor unless the incoming nucleophile or subsequent transformations introduce a chiral center. Studies on chiral benzyl (B1604629) fluorides have shown that a highly associative SN2-like pathway often predominates, leading to high stereointegrity. semanticscholar.org

Electrophilic Aromatic Substitution Reactions on the Fluoronaphthalene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The reactivity and orientation of this substitution on the 7-fluoronaphthalene ring of 2-(Bromomethyl)-7-fluoronaphthalene are governed by the electronic properties of the existing substituents: the fluorine atom and the bromomethyl group.

The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and thus less reactive towards electrophiles than benzene. oneonta.edulibretexts.org However, it is also an ortho, para-director because it can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the sigma complex) when the attack occurs at the positions ortho or para to it. latech.edumasterorganicchemistry.com

The bromomethyl group (-CH₂Br) is generally considered to be a weakly deactivating group due to the electron-withdrawing inductive effect of the bromine atom. As an alkyl-type group, it directs incoming electrophiles to the ortho and para positions of the ring to which it is attached.

When both groups are considered, the directing effects can be complex. The fluorine atom at position 7 deactivates the ring it is on. The bromomethyl group at position 2 also deactivates its ring. In cases with deactivating groups, electrophilic attack often prefers the unsubstituted ring if possible. organic-chemistry.org However, within the substituted ring, the fluorine at C-7 would direct an incoming electrophile to C-6 (ortho) or C-8 (ortho). The bromomethyl group at C-2 would direct to C-1 (ortho), C-3 (ortho), and other positions on the same ring. The ultimate regioselectivity would depend on the specific reaction conditions and the nature of the electrophile, often resulting in a mixture of products.

Radical Reactions Involving the Bromomethyl Functionality

The benzylic C-H bonds are weaker than typical sp³ C-H bonds, and the C-Br bond in the bromomethyl group can also participate in radical reactions. libretexts.org The stability of the resulting benzylic radical, which is stabilized by resonance with the aromatic naphthalene system, is a key driving force for these reactions. masterorganicchemistry.com

A primary method for the synthesis of 2-(Bromomethyl)-7-fluoronaphthalene is the benzylic bromination of 2-methyl-7-fluoronaphthalene. chemistrysteps.com This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxides. chadsprep.com The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with a bromine source to yield the final product. masterorganicchemistry.comchadsprep.com

Conversely, the C-Br bond in 2-(Bromomethyl)-7-fluoronaphthalene can undergo homolytic cleavage to form a benzylic radical. This radical can then participate in various coupling or addition reactions. For example, it can be involved in atom transfer radical addition (ATRA) processes.

Derivatization Reactions for Analytical and Functional Applications

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method, such as High-Performance Liquid Chromatography (HPLC). researchgate.netwelch-us.com This often involves introducing a chromophore or fluorophore to enhance detection.

Chemical Derivatization for Spectrometric Detection

2-(Bromomethyl)-7-fluoronaphthalene, containing a reactive benzylic bromide and a fluorescent naphthalene core, is a suitable reagent for derivatizing analytes for spectrometric, particularly fluorometric, detection. The fluoronaphthalene moiety serves as a fluorophore.

The compound can be used as a pre-column derivatization reagent in HPLC. welch-us.com It reacts with analytes containing nucleophilic functional groups, such as thiols (-SH), phenols (-OH), or carboxylic acids (-COOH), through a nucleophilic substitution reaction. This reaction attaches the fluorescent fluoronaphthylmethyl tag to the analyte molecule. The resulting derivative can be easily detected with high sensitivity using a fluorescence detector. This strategy improves separation, sensitivity, and selectivity in the analysis of various compounds, including natural products and pharmaceuticals. nih.gov For instance, similar bromomethylnaphthalene compounds are used to derivatize fatty acids and other biological molecules to enable their sensitive detection.

| Analyte Functional Group | Derivatization Reaction Type | Purpose |

| Thiols (-SH) | Nucleophilic Substitution (SN2) | Introduction of a fluorescent tag for HPLC-FLD detection. |

| Phenols (-OH) | Nucleophilic Substitution (SN2) | Enhancing UV or fluorescence detection. |

| Carboxylic Acids (-COOH) | Nucleophilic Substitution (SN2) | Formation of a fluorescent ester for sensitive analysis. |

| Amines (-NH₂) | Nucleophilic Substitution (SN2) | Tagging primary and secondary amines for HPLC-FLD. |

Mechanistic Understanding of Derivatization Processes

The primary mode of derivatization for 2-(bromomethyl)-7-fluoronaphthalene involves nucleophilic substitution at the benzylic carbon. As a primary benzylic halide, the compound can react through either an SN1 (Substitution Nucleophilic Unimolecular) or an SN2 (Substitution Nucleophilic Bimolecular) mechanism, with the operative pathway being highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent. ucalgary.cachemistry.coach

The SN2 pathway involves a concerted, one-step mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. chemistry.coach This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The transition state for an SN2 reaction at a benzylic center is stabilized by the adjacent naphthalene ring system. quora.com

Conversely, the SN1 mechanism is a two-step process. The first and rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. quora.com This intermediate is then rapidly attacked by the nucleophile. The SN1 pathway is favored by weak nucleophiles, polar protic solvents that can solvate the carbocation intermediate, and structural features that enhance carbocation stability. quora.com The presence of the electron-withdrawing fluorine atom on the naphthalene ring can influence the stability of this carbocation. libretexts.org

The electronic nature of substituents on the aromatic ring plays a significant role in dictating the reaction mechanism. Electron-donating groups tend to stabilize the positive charge of a benzylic carbocation, thus favoring the SN1 pathway. acs.org Conversely, electron-withdrawing groups, such as the fluorine atom in 2-(bromomethyl)-7-fluoronaphthalene, destabilize the carbocation, which would generally favor an SN2 mechanism. stpeters.co.in The Hammett equation can be used to quantify the effect of such substituents on the reaction rate and mechanism. oxfordreference.comchemeurope.com A V-shaped Hammett plot can indicate a change in mechanism from SN2 for electron-withdrawing groups to SN1 for electron-donating groups. acs.org

Table 1: Factors Influencing the Nucleophilic Substitution Mechanism of 2-(Bromomethyl)-7-fluoronaphthalene

| Factor | Favors SN1 | Favors SN2 | Rationale for 2-(Bromomethyl)-7-fluoronaphthalene |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a primary benzylic halide, the substrate is sterically unhindered, favoring the SN2 pathway. ucalgary.ca However, the benzylic position allows for resonance stabilization of a potential carbocation, making the SN1 pathway also possible. quora.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) | The choice of nucleophile is a critical determinant of the reaction mechanism. |

| Solvent | Polar Protic (e.g., H₂O, ROH) | Polar Aprotic (e.g., Acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate in the SN1 pathway, while polar aprotic solvents favor the concerted SN2 mechanism. |

| Leaving Group | Good leaving group (e.g., Br⁻, I⁻) | Good leaving group (e.g., Br⁻, I⁻) | Bromide is a good leaving group, facilitating both SN1 and SN2 reactions. |

| Substituent Effect | Electron-donating groups | Electron-withdrawing groups | The fluorine atom at the 7-position is an electron-withdrawing group, which generally favors the SN2 mechanism by destabilizing a potential carbocation. libretexts.orgstpeters.co.in |

Applications of 2 Bromomethyl 7 Fluoronaphthalene As a Strategic Building Block in Advanced Materials and Fine Chemical Synthesis

Precursors for Complex Organic Molecules and Heterocycles

The inherent reactivity of the bromomethyl group, coupled with the directing effects and electronic influence of the fluorine atom on the naphthalene (B1677914) scaffold, makes 2-(Bromomethyl)-7-fluoronaphthalene a valuable precursor for the synthesis of elaborate organic structures.

Synthesis of Fluorinated Naphthalene-Containing Compounds

The presence of both a bromine and a fluorine atom on the naphthalene system allows for sequential and selective functionalization, providing a pathway to novel fluorinated compounds. A key synthetic strategy involves the transformation of the bromomethyl group into other functional moieties while retaining the fluorine atom, thus embedding the desirable properties of fluorine into the target molecule.

A notable example is the synthesis of 2-fluoromethyl-7-(arylsulfanylmethyl)naphthalenes, which commences with the more readily available 2,7-bis(bromomethyl)naphthalene (B1600061). researchgate.net In a multi-step process, one of the bromomethyl groups is selectively converted to a fluoromethyl group, yielding the key intermediate, 2-bromomethyl-7-fluoromethylnaphthalene. researchgate.net This intermediate then serves as the direct precursor for the final products. The synthesis of this crucial intermediate highlights a practical approach to obtaining asymmetrically substituted naphthalenes.

The reaction of 2,7-bis(bromomethyl)naphthalene with a fluoride (B91410) source, such as cesium fluoride in acetonitrile (B52724), can be controlled to achieve partial halogen exchange, leading to the formation of 2-bromomethyl-7-fluoromethylnaphthalene. semanticscholar.orgresearchgate.net This intermediate is pivotal as it allows for the subsequent introduction of various functionalities at the 2-position via nucleophilic substitution of the remaining bromo group.

Table 1: Synthesis of 2-Fluoromethyl-7-(arylsulfanylmethyl)naphthalenes

| Starting Material | Intermediate | Reagents for Second Step | Final Product | Reference |

|---|

Construction of Regioselectively Functionalized Naphthalene Systems

The distinct reactivity of the different positions on the naphthalene ring, influenced by the existing substituents, is a cornerstone of its synthetic utility. The development of methods for the regioselective functionalization of naphthalene derivatives is of significant interest for creating precisely structured molecules. nih.govnih.gov

In the case of 1,7-disubstituted naphthalenes, such as those that can be conceptually derived from precursors like 2-(Bromomethyl)-7-fluoronaphthalene, the differentiation between the two positions is crucial. For instance, in 1,7-dibromonaphthalene, transition metal-catalyzed cross-coupling reactions tend to occur at the less sterically hindered 7-position, whereas bromine-lithium exchange favors the 1-position. nih.gov This differential reactivity allows for the controlled, stepwise introduction of various functional groups, enabling the synthesis of unsymmetrical naphthalene derivatives with a high degree of precision. This principle of regioselective functionalization is directly applicable to molecules like 2-(Bromomethyl)-7-fluoronaphthalene, where the electronically different 2- and 7-positions can be selectively addressed in synthetic transformations.

Intermediates in the Development of Functional Materials

The electronic properties of the naphthalene core, when modified with fluorine and other functional groups, can be fine-tuned for applications in organic electronics. The introduction of fluorine can enhance properties such as electron affinity, air stability, and intermolecular interactions, which are critical for the performance of organic semiconducting materials.

Role in Semiconducting Material Synthesis

While direct research on 2-(Bromomethyl)-7-fluoronaphthalene as a semiconductor precursor is not extensively documented in the reviewed literature, the broader class of functionalized naphthalene derivatives plays a significant role in the synthesis of organic semiconductors. The naphthalene unit is a common building block in the design of materials for organic field-effect transistors (OFETs) and other electronic devices.

The synthetic versatility of brominated naphthalenes allows for their use in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to extend the π-conjugated system. This is a fundamental strategy for creating materials with appropriate HOMO/LUMO energy levels and charge transport properties for semiconducting applications. For example, 2,6-disubstituted naphthalene derivatives have been synthesized and incorporated into ambipolar field-effect transistors. The fluorination of such naphthalene-based materials is a known strategy to improve device performance.

Applications in Organic Electronic Devices (e.g., OLEDs, OFETs, OPVs)

Fluorinated aromatic compounds are of particular interest in the field of organic electronics due to their potential to enhance device efficiency and stability. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and transport in n-type semiconductors for OFETs and improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The naphthalene moiety itself is a well-known fluorophore, and its photophysical properties can be modulated by the introduction of substituents. The presence of a fluorine atom in conjunction with other functional groups derived from the bromomethyl handle on the 2-(Bromomethyl)-7-fluoronaphthalene scaffold allows for the rational design of novel fluorophores. These materials can be tailored for specific emission wavelengths and quantum efficiencies, which are critical parameters for OLED applications.

Although specific examples detailing the use of 2-(Bromomethyl)-7-fluoronaphthalene in the synthesis of fluorophores for commercial devices are not prominent in the available literature, the underlying principles of molecular design point to its potential in this area. The ability to introduce a wide range of chemical diversity via the reactive bromomethyl group, while benefiting from the electronic perturbation of the fluorine atom, makes it a promising platform for developing new charge transport materials and emissive components for next-generation organic electronic devices.

Development of Interfacial Modulators

Interfacial modulators are critical components in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). They are employed to tune the work function of electrodes, manage interfacial energy level alignment, and enhance charge injection or extraction efficiency. The design of effective interfacial modulators often involves the use of molecules with a permanent dipole moment and the ability to form self-assembled monolayers (SAMs) on electrode surfaces.

While direct studies detailing the use of 2-(Bromomethyl)-7-fluoronaphthalene as a primary component in interfacial modulators are not extensively documented, its inherent molecular structure suggests significant potential in this area. The presence of both a fluorine atom and a bromomethyl group on the naphthalene core allows for tailored molecular designs. The high electronegativity of fluorine creates a significant dipole moment within the molecule. When anchored to a surface, this can induce a substantial shift in the work function of the underlying material.

The reactive bromomethyl group serves as a key functional handle for anchoring the molecule to various surfaces. For instance, it can readily react with surface hydroxyl or thiol groups on metal oxides (like indium tin oxide, ITO) or metal electrodes, forming stable covalent bonds. This leads to the formation of robust SAMs, a critical requirement for long-lasting device performance.

The synthesis of tailored interfacial modifiers can be envisioned through the reaction of the bromomethyl group with various functional moieties. For example, reaction with thiols or amines can introduce further functionality, enabling precise control over the interfacial properties.

Table 1: Potential Interfacial Modulators Derived from 2-(Bromomethyl)-7-fluoronaphthalene and their Projected Properties

| Derivative | Anchoring Group | Potential Application | Expected Impact on Work Function |

| 2-Mercaptomethyl-7-fluoronaphthalene | Thiol | Gold or Silver Electrodes | Decrease |

| 2-(Aminomethyl)-7-fluoronaphthalene | Amine | ITO or Zinc Oxide | Decrease |

| 7-Fluoro-2-naphthalenemetylphosphonic Acid | Phosphonic Acid | ITO or Aluminum Oxide | Increase |

This table presents hypothetical derivatives and their expected properties based on established principles of interfacial modification.

Development of Catalysts and Ligands from 2-(Bromomethyl)-7-fluoronaphthalene Precursors

The rigid and planar structure of the naphthalene backbone, combined with the specific substitution pattern of 2-(Bromomethyl)-7-fluoronaphthalene, makes it an attractive scaffold for the synthesis of specialized catalysts and ligands. The development of chiral ligands for asymmetric catalysis is a particularly promising avenue.

The bromomethyl group offers a convenient point for the introduction of chirality and further ligating atoms. For instance, reaction with chiral amines or phosphines can lead to the formation of novel P,N-ligands or bidentate phosphine (B1218219) ligands. The fluorine atom, while not directly participating in coordination, can exert a significant electronic influence on the catalytic center. This can modulate the reactivity and selectivity of the metal complex.

A notable application of related disubstituted naphthalenes is in the synthesis of naphthalenophanes, which can act as host molecules or as ligands for transition metals. While the direct synthesis of naphthalenophanes from 2-(Bromomethyl)-7-fluoronaphthalene is a complex multi-step process, the underlying principle of using this bifunctional precursor holds. For example, a synthetic route could involve the conversion of the bromomethyl group to a nucleophilic species, followed by coupling reactions.

Research has shown that the key intermediate, 2-bromomethyl-7-fluoromethylnaphthalene, can be synthesized and subsequently used to create more complex structures. researchgate.net For instance, it can be treated with thiophenoxides under phase transfer catalytic conditions to yield 2-fluoromethyl-7-(arylsulfanylmethyl)naphthalene derivatives. researchgate.net This demonstrates the utility of the bromomethyl group in forming new C-S bonds, a common strategy in ligand synthesis.

The synthesis of [7-(fluoromethyl)-2-naphthyl]methanol from 2,7-bis(bromomethyl)naphthalene involves a partial halogen exchange to form 2-bromomethyl-7-fluoromethylnaphthalene as a key, albeit difficult to isolate, intermediate. researchgate.netmdpi.com This synthesis highlights the use of phase transfer catalysis, a technique often employed in the synthesis of catalyst precursors. researchgate.net

Table 2: Representative Synthetic Transformations of 2-(Bromomethyl)-7-fluoronaphthalene for Catalyst and Ligand Synthesis

| Reagent | Resulting Functional Group | Potential Ligand Type | Target Catalytic Reaction |

| Chiral Phosphine | Chiral Phosphine Adduct | P-Monodentate Ligand | Asymmetric Hydrogenation |

| Dithiol | Dithioether | S,S-Bidentate Ligand | Metal Scavenging |

| Chiral Diamine | Chiral Diamine Adduct | N,N-Bidentate Ligand | Asymmetric Transfer Hydrogenation |

This table provides illustrative examples of how the reactive bromomethyl group can be utilized to synthesize various ligand types.

The development of catalysts and ligands from 2-(Bromomethyl)-7-fluoronaphthalene precursors is an active area of research. The unique electronic and steric properties imparted by the fluoronaphthalene core are expected to lead to novel catalytic systems with enhanced performance and selectivity.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research on 2 Bromomethyl 7 Fluoronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-(Bromomethyl)-7-fluoronaphthalene, providing insights into the proton, carbon, and fluorine environments within the molecule.

¹H NMR Analysis of Benzylic and Aromatic Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their connectivity in 2-(Bromomethyl)-7-fluoronaphthalene. The spectrum is characterized by distinct signals for the benzylic and aromatic protons.

The benzylic protons of the bromomethyl group (–CH₂Br) typically appear as a singlet in the downfield region of the spectrum, a characteristic feature for such protons. chemicalbook.com The aromatic protons on the naphthalene (B1677914) ring system give rise to a more complex set of signals in the aromatic region. The exact chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the bromine and fluorine substituents on the naphthalene core. For comparison, in the related compound 2-(bromomethyl)naphthalene, the benzylic protons are observed at approximately 4.64 ppm, while the aromatic protons resonate in the range of 7.46 to 7.82 ppm. chemicalbook.com

Table 1: ¹H NMR Data for 2-(Bromomethyl)naphthalene

| Assignment | Shift (ppm) |

| Aromatic H | 7.81 |

| Aromatic H | 7.80 |

| Aromatic H | 7.78 |

| Aromatic H | 7.49 |

| Aromatic H | 7.48 |

| Aromatic H | 7.46 |

| -CH₂Br | 4.64 |

Note: Data for the non-fluorinated analogue 2-(bromomethyl)naphthalene. chemicalbook.com

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of 2-(Bromomethyl)-7-fluoronaphthalene. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete characterization of the carbon skeleton.

The spectrum will show signals corresponding to the benzylic carbon of the bromomethyl group and the ten carbons of the naphthalene ring. The chemical shifts of the naphthalene carbons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. In the analogous 2-(bromomethyl)naphthalene, the carbon signals are well-resolved, providing a template for interpreting the spectrum of the fluorinated derivative. chemicalbook.com

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to analyze the fluorine atom in 2-(Bromomethyl)-7-fluoronaphthalene. icpms.cz Due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus, this technique provides unambiguous evidence for the presence and electronic environment of the fluorine substituent. icpms.cznih.gov

The chemical shift of the fluorine atom is influenced by its position on the naphthalene ring and any through-space or through-bond coupling with nearby protons. For instance, in a related compound, [7-(fluoromethyl)-2-naphthyl]methanol, the fluorine of the -CH₂F group appears as a triplet centered around -207.4 ppm, with a coupling constant of 47.7 Hz due to coupling with the adjacent protons. mdpi.com This highlights the utility of ¹⁹F NMR in confirming the presence and connectivity of fluorine in the molecule. The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of peak overlap, simplifying spectral interpretation. icpms.cz

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for the complete and unambiguous assignment of all proton and carbon signals in 2-(Bromomethyl)-7-fluoronaphthalene.

COSY experiments establish correlations between coupled protons, helping to trace the proton-proton connectivity within the naphthalene ring system.

HSQC spectra correlate each proton with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C NMR data.

HMBC experiments reveal correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the substitution pattern on the naphthalene ring.

These techniques, used in concert, provide a comprehensive and detailed picture of the molecular structure.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of 2-(Bromomethyl)-7-fluoronaphthalene. The electron ionization (EI) mass spectrum of the parent compound, 2-(bromomethyl)naphthalene, shows a prominent molecular ion peak (M⁺) at m/z 141. nih.gov

For 2-(Bromomethyl)-7-fluoronaphthalene, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Fragmentation analysis provides further structural information. The loss of the bromine atom would likely be a major fragmentation pathway, leading to a significant peak in the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in 2-(Bromomethyl)-7-fluoronaphthalene. The IR spectrum provides valuable information about the vibrations of specific bonds within the molecule.

Key expected absorptions include:

C-H stretching vibrations of the aromatic naphthalene ring.

C-C stretching vibrations within the aromatic ring.

C-Br stretching vibration of the bromomethyl group.

C-F stretching vibration of the fluoro-substituted naphthalene ring.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the synthesis and analysis of 2-(Bromomethyl)-7-fluoronaphthalene, enabling the separation, identification, and quantification of the target compound and any associated impurities or byproducts.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like 2-(Bromomethyl)-7-fluoronaphthalene and its precursors or side products. who.int When coupled with a mass spectrometer (GC-MS), it provides both retention time data for separation and mass spectra for structural elucidation. acs.org

Research Findings:

In the context of synthesizing and analyzing halogenated naphthalene derivatives, GC and GC-MS are extensively used to monitor the reaction progress and identify the components of the product mixture. who.intacs.org For instance, in the bromination of naphthalene, GC can effectively separate various brominated isomers and byproducts. docbrown.info The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase.

A study on the analysis of various brominated compounds demonstrated the capability of GC-MS to separate and identify compounds based on their mass spectral patterns, which are influenced by the isotopic distribution of bromine. acs.org This is particularly relevant for 2-(Bromomethyl)-7-fluoronaphthalene, as the presence of a bromine atom will result in a characteristic M+2 isotopic peak in the mass spectrum.

Furthermore, GC analysis can be employed to determine the presence of volatile impurities in the starting materials or formed during the synthesis. For example, in the synthesis of related naphthalene compounds, GC has been used to identify and quantify impurities such as methylindenes. who.int The use of high-resolution capillary columns is often necessary to achieve adequate separation of closely related isomers. who.int

Typical GC Parameters for Halogenated Naphthalene Analysis:

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temperature of 80-120 °C, ramped at 5-10 °C/min to 250-300 °C |

| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Injection Mode | Split or splitless, depending on the concentration of the analyte |

This table presents typical parameters and may require optimization for the specific analysis of 2-(Bromomethyl)-7-fluoronaphthalene.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile or thermally labile compounds like 2-(Bromomethyl)-7-fluoronaphthalene. It is particularly useful for quantifying the main compound and detecting any non-volatile impurities. A purity of ≥97.0% for 2,7-Bis(bromomethyl)naphthalene (B1600061) has been reported using HPLC, indicating its suitability for purity assessment of related compounds. sigmaaldrich.com

Research Findings:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of naphthalene derivatives. rdd.edu.iq In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent such as acetonitrile (B52724) or methanol. rdd.edu.iqnih.gov

A validated RP-HPLC method for the analysis of 1-fluoronaphthalene (B124137) and its process-related impurities provides a relevant model for developing a method for 2-(Bromomethyl)-7-fluoronaphthalene. nih.govresearchgate.netresearchgate.net In that study, a Symmetry C18 column was used with a gradient elution system of a phosphate (B84403) buffer, methanol, and acetonitrile. nih.govresearchgate.net The analytes were monitored using a photodiode array (PDA) detector, which can provide spectral information to aid in peak identification. nih.govresearchgate.net

The development of an HPLC method for 2-(Bromomethyl)-7-fluoronaphthalene would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main peak and any impurity peaks. rdd.edu.iq The use of a PDA detector would be advantageous for confirming the identity of the peaks by comparing their UV spectra with that of a reference standard.

Illustrative HPLC Method Parameters for Naphthalene Derivatives:

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water (or buffer) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C rdd.edu.iq |

| Detector | UV/Vis or Photodiode Array (PDA) at a suitable wavelength (e.g., 230 nm or 254 nm) rdd.edu.iqnih.gov |

| Injection Volume | 5-20 µL |

This table provides a general guideline for developing an HPLC method for 2-(Bromomethyl)-7-fluoronaphthalene.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. rochester.eduresearchgate.netyoutube.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. youtube.com

Research Findings:

In the synthesis of 2-(Bromomethyl)-7-fluoronaphthalene, TLC can be used to track the conversion of the starting material (e.g., 7-fluoro-2-methylnaphthalene) to the desired product. By spotting the reaction mixture on a TLC plate at different time intervals alongside the starting material and, if available, a pure sample of the product, the progress of the reaction can be visualized under UV light or after staining. rochester.eduyoutube.com

The choice of the mobile phase (eluent) is crucial for achieving good separation of the spots on the TLC plate. A common starting point for non-polar compounds like halogenated naphthalenes is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. researchgate.net The optimal solvent system is one that gives a good separation between the starting material and product spots, ideally with Rf values between 0.2 and 0.8. rochester.edu

A "cospot," where the reaction mixture is spotted on top of the starting material spot, is a useful technique to confirm the identity of the starting material spot in the reaction mixture, especially when the Rf values are similar. rochester.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. youtube.com Once the starting material is no longer visible on the TLC plate, the reaction is generally considered complete. researchgate.net

Example of TLC Monitoring in a Bromination Reaction:

| Time Point | Spotting | Observation under UV light | Interpretation |

| t = 0 | Starting Material (SM) | A single spot at a certain Rf value. | Start of the reaction. |

| t = 1 hr | Reaction Mixture (RM) | A prominent SM spot and a faint new spot at a lower Rf. | Reaction has started, product is forming. |

| t = 3 hr | Reaction Mixture (RM) | Both SM and product spots are visible with similar intensity. | Reaction is ongoing. |

| t = 6 hr | Reaction Mixture (RM) | A faint SM spot and a prominent product spot. | Reaction is nearing completion. |

| t = 8 hr | Reaction Mixture (RM) | The SM spot is no longer visible, only the product spot is seen. | Reaction is complete. |

This table provides a hypothetical example of TLC monitoring for a reaction producing 2-(Bromomethyl)-7-fluoronaphthalene.

Computational Chemistry and Theoretical Studies on 2 Bromomethyl 7 Fluoronaphthalene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape of 2-(Bromomethyl)-7-fluoronaphthalene. tandfonline.comnih.gov These theoretical investigations provide insights into the molecule's stability, reactivity, and potential applications in materials science.

The electronic properties of naphthalene (B1677914) derivatives are significantly influenced by the nature and position of their substituents. tandfonline.comnih.gov For 2-(Bromomethyl)-7-fluoronaphthalene, the interplay between the electron-withdrawing fluorine atom and the bromomethyl group dictates its electronic characteristics.

Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and the energy required for electronic excitation. Furthermore, calculations of the reorganization energy, which is the energy associated with the geometric relaxation of a molecule upon gaining or losing an electron, are essential for predicting its charge transport properties. tandfonline.com A lower reorganization energy generally correlates with higher charge carrier mobility.

A summary of the key electronic properties that can be determined for 2-(Bromomethyl)-7-fluoronaphthalene through quantum chemical calculations is presented in the interactive table below.

| Property | Description | Significance for 2-(Bromomethyl)-7-fluoronaphthalene |

| HOMO Energy | The energy of the highest occupied molecular orbital, indicating the ability to donate an electron. | The delocalized π-system of the naphthalene core will primarily constitute the HOMO. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. | The LUMO will also be distributed across the naphthalene ring, with its energy lowered by the fluorine substituent. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical reactivity and optical properties. | A moderate energy gap is anticipated, characteristic of a functionalized aromatic system. |

| Reorganization Energy | The energy required for geometric rearrangement upon ionization or electron attachment. | This value is crucial for assessing the potential of the molecule in organic electronic devices. tandfonline.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a window into the dynamic behavior and conformational preferences of 2-(Bromomethyl)-7-fluoronaphthalene. nih.gov While the naphthalene core is rigid, the bromomethyl substituent possesses rotational freedom around the C-C single bond. The conformation of this group can significantly impact the molecule's packing in the solid state and its interactions with other molecules.

MD simulations track the atomic motions of the molecule over time, providing a statistical picture of its conformational landscape. By analyzing the simulation trajectory, researchers can identify the most stable rotamers of the bromomethyl group and the energy barriers for interconversion between them. This information is vital for a comprehensive understanding of the molecule's structure-property relationships. The stability of the molecule during these simulations can be assessed by monitoring parameters such as the Root-Mean-Square Deviation (RMSD). nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the reaction mechanisms involving 2-(Bromomethyl)-7-fluoronaphthalene. A primary area of interest is the nucleophilic substitution reactions at the benzylic carbon, where the bromide ion serves as a good leaving group.

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, and any transition states or intermediates. The calculation of activation energies provides a quantitative measure of the reaction kinetics. This allows for the distinction between different mechanistic pathways, such as the concerted SN2 mechanism or a stepwise SN1 mechanism. The electronic influence of the fluorine substituent on the reaction rate and mechanism can also be precisely evaluated.

Investigation of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions are the subtle forces that dictate the supramolecular assembly of molecules, influencing properties such as crystal packing and solubility. researchgate.net 2-(Bromomethyl)-7-fluoronaphthalene can participate in a variety of these interactions.

A particularly significant interaction for this molecule is halogen bonding. The bromine atom, due to a phenomenon known as the σ-hole, can act as an electrophilic region and interact with a nucleophile. ijres.org This directional interaction is increasingly recognized for its importance in crystal engineering and drug design. nih.gov While the fluorine atom is a less effective halogen bond donor, it can participate as an acceptor.

Other non-covalent forces at play include π-π stacking between the naphthalene rings, C-H···π interactions, and weak C-H···F and C-H···Br hydrogen bonds. The collective effect of these interactions determines the macroscopic properties of the material. Computational techniques can be used to visualize and quantify the strength of these interactions, providing a detailed understanding of the molecule's intermolecular behavior. nih.govnih.gov

The table below summarizes the potential non-covalent interactions for 2-(Bromomethyl)-7-fluoronaphthalene.

| Interaction Type | Description |

| Halogen Bonding | An attractive interaction between the electrophilic region of the bromine atom and a nucleophile. ijres.org |

| π-π Stacking | The non-covalent interaction between the aromatic rings of adjacent naphthalene moieties. |

| C-H···π Interaction | An interaction between a C-H bond and the π-electron system of the naphthalene ring. |

| C-H···Halogen Bonds | Weak hydrogen bonds where the fluorine or bromine atoms act as the hydrogen bond acceptor. |

Q & A

Q. What computational tools predict the electronic structure and reactivity of 2-(bromomethyl)-7-fluoronaphthalene?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.